molecular formula C9H13N3 B1465159 3-(Piperidin-4-yl)pyridazine CAS No. 1019206-39-3

3-(Piperidin-4-yl)pyridazine

Cat. No. B1465159
M. Wt: 163.22 g/mol
InChI Key: LLTKZTLGSNQUGE-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)pyridazine is a compound that belongs to the class of piperidines . Piperidines are six-membered heterocycles that include one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)pyridazine includes a piperidine ring attached to a pyridazine ring . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Piperidine derivatives have been involved in a wide range of chemical reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions have been used to synthesize various piperidine derivatives with different substituents .

Safety And Hazards

While specific safety and hazards data for 3-(Piperidin-4-yl)pyridazine was not found, it’s generally advised to avoid breathing mist, gas or vapours of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for 3-(Piperidin-4-yl)pyridazine were not found, it’s worth noting that piperidine-based compounds have been extensively used in the pharmaceutical industry . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-piperidin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(12-11-5-1)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKZTLGSNQUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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